molecular formula C13H10N2O2S B14737216 Phenoxathiine-4-carbohydrazide CAS No. 5453-75-8

Phenoxathiine-4-carbohydrazide

Cat. No.: B14737216
CAS No.: 5453-75-8
M. Wt: 258.30 g/mol
InChI Key: XHWZCJKPJAVTSA-UHFFFAOYSA-N
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Description

Phenoxathiine-4-carbohydrazide is a chemical compound that belongs to the class of heterocyclic compounds containing sulfur and nitrogen atoms It is derived from phenoxathiine, a sulfur-containing heterocycle, and carbohydrazide, a derivative of hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenoxathiine-4-carbohydrazide can be synthesized through a multi-step process involving the functionalization of phenoxathiine and subsequent reaction with carbohydrazide. One common method involves the initial formation of phenoxathiine-4-carboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with carbohydrazide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Phenoxathiine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxathiine-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the phenoxathiine ring.

Scientific Research Applications

Phenoxathiine-4-carbohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of phenoxathiine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Phenoxathiine-4-carbohydrazide can be compared with other similar compounds, such as:

    Phenothiazine: Another sulfur-containing heterocycle with similar structural features.

    Thianthrene: A related compound with sulfur and nitrogen atoms in its ring structure.

    Acridine: A nitrogen-containing heterocycle with similar applications in biology and medicine.

This compound is unique due to its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further research is needed to fully explore its applications and mechanisms of action.

Properties

CAS No.

5453-75-8

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

phenoxathiine-4-carbohydrazide

InChI

InChI=1S/C13H10N2O2S/c14-15-13(16)8-4-3-7-11-12(8)17-9-5-1-2-6-10(9)18-11/h1-7H,14H2,(H,15,16)

InChI Key

XHWZCJKPJAVTSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(C=CC=C3S2)C(=O)NN

Origin of Product

United States

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